molecular formula C19H13BrFNO2 B4186898 (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B4186898
M. Wt: 386.2 g/mol
InChI Key: OUHBJRDLAFERSR-NVNXTCNLSA-N
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Description

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound characterized by the presence of bromine, methoxy, propyn-1-yloxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction utilizes palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents in place of bromine or fluorine.

Scientific Research Applications

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various binding interactions and chemical reactions. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFNO2/c1-3-7-24-19-17(20)9-13(10-18(19)23-2)8-15(12-22)14-5-4-6-16(21)11-14/h1,4-6,8-11H,7H2,2H3/b15-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBJRDLAFERSR-NVNXTCNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C2=CC(=CC=C2)F)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)Br)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 3
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(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 4
Reactant of Route 4
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile
Reactant of Route 5
(E)-3-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)-2-(3-fluorophenyl)prop-2-enenitrile

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